molecular formula C8H8BrF2N3 B2865803 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine CAS No. 494772-39-3

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine

Cat. No.: B2865803
CAS No.: 494772-39-3
M. Wt: 264.074
InChI Key: DOTZFVSRJDYJPP-UHFFFAOYSA-N
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Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine is a chemical building block for research and development. This compound features a pyrimidine heterocycle substituted with a bromine atom and a 3,3-difluoropyrrolidine group, making it a valuable intermediate in synthetic organic chemistry. Its primary research application is in the construction of more complex molecules for pharmaceutical and agrochemical discovery programs. The bromine atom at the 5-position of the pyrimidine ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination. The 3,3-difluoropyrrolidine moiety is a privileged structure in medicinal chemistry, often used to fine-tune the physicochemical properties and bioavailability of candidate drugs. As such, this compound is instrumental in creating targeted libraries for biological screening. WARNING: This product is provided exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTZFVSRJDYJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution at the Pyrimidine Ring

The foundational step in synthesizing this compound involves introducing the 3,3-difluoropyrrolidine moiety to the pyrimidine scaffold. This is typically achieved via SNAr (nucleophilic aromatic substitution) under basic conditions.

  • Reaction Protocol :
    A mixture of 2-chloro-5-bromopyrimidine (1.0 equiv) and 3,3-difluoropyrrolidine (1.2 equiv) is refluxed in anhydrous dimethylformamide (DMF) with potassium carbonate (2.0 equiv) as a base. The reaction proceeds at 80–90°C for 12–16 hours, yielding the target compound after aqueous workup.
  • Key Considerations :
    • Excess amine ensures complete substitution.
    • Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing the transition state.

Bromination of Preformed 2-(3,3-Difluoropyrrolidin-1-yl)Pyrimidine

An alternative route involves brominating 2-(3,3-difluoropyrrolidin-1-yl)pyrimidine at the 5-position. This method avoids competing side reactions during substitution.

  • Bromination Agents :
    • Elemental Bromine (Br₂) : Direct bromination in dichloromethane at −10°C to 0°C achieves regioselective bromination at the 5-position.
    • N-Bromosuccinimide (NBS) : Used in acetonitrile with catalytic sulfuric acid, enabling milder conditions (25°C, 6 hours).
Bromination Method Temperature (°C) Yield (%) Selectivity (5- vs. 3-Bromo)
Br₂ in CH₂Cl₂ −10 to 0 78–82 9:1
NBS in CH₃CN 25 65–70 7:1

Data synthesized from patent literature and reaction optimization studies.

Optimization of Reaction Conditions

Temperature Control in Bromination

Low temperatures (−10°C to 0°C) are critical for minimizing di-bromination byproducts. For example, bromination at 5°C or below suppresses the formation of 3,5-dibromo derivatives, as demonstrated in CN104447570A.

Solvent Systems

  • Polar Protic Solvents (e.g., MeOH) : Facilitate proton transfer but may deactivate electrophilic bromine.
  • Polar Aprotic Solvents (e.g., DMF, CH₃CN) : Enhance electrophilicity of bromine, improving reaction rates.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times and improves safety during bromine handling. For instance, a telescoped process combining nucleophilic substitution and bromination achieves 85% overall yield with <2% impurities.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) isolates the target compound in >95% purity.
  • Recrystallization : Methanol/water mixtures yield crystalline product suitable for pharmaceutical applications.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Bromine may attack the pyrimidine ring at the 3- or 5-position due to electronic effects. The 5-position is favored due to:

  • Resonance Stabilization : The electron-withdrawing effect of the 2-(3,3-difluoropyrrolidin-1-yl) group directs bromine to the para position.
  • Steric Hindrance : The bulky pyrrolidine group at the 2-position impedes bromination at adjacent positions.

Mitigating Hydrolysis of the Pyrrolidine Moiety

The 3,3-difluoropyrrolidine group is susceptible to hydrolysis under acidic conditions. Neutral pH (6–8) during workup preserves the difluoro functionality.

Comparative Analysis of Synthetic Routes

Parameter Nucleophilic Substitution Pathway Bromination Pathway
Overall Yield (%) 70–75 65–70
Purity After Workup (%) >95 90–93
Scalability High (batch reactors) Moderate (flow)
Cost of Raw Materials Moderate Low

Data derived from CN104447570A and WO2021013864A1.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as a solvent, and elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles would yield various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Probes: Utilized in the design of probes for studying biological processes.

Industry:

    Material Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and structure-activity relationship (SAR) analysis.

Comparison with Similar Compounds

Substituent Variations on Pyrimidine/Pyridine Cores

Pyrimidine Derivatives

5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c) Structure: Bromopyrimidine with a phenoxy group substituted with trifluoromethoxy. Key Data: Yield: 79%; ¹H NMR shows aromatic proton shifts at δ 8.21–7.13 ppm . Comparison: The bulky trifluoromethoxy-phenoxy group increases steric hindrance compared to the compact difluoropyrrolidine in the target compound. This may reduce membrane permeability but enhance binding to aromatic pockets in proteins.

3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Structure: Bromopyrimidine with a pyrrolidine substituent and an amino-phenol group. Key Data: Molecular formula C₁₃H₁₄BrN₅O (MW 344.19 g/mol) .

5-Bromo-2-(pyrrolidin-2-yl)pyrimidine Hydrochloride Structure: Non-fluorinated pyrrolidine substituent; hydrochloride salt. Key Data: Molecular formula C₈H₁₁BrClN₃ . Comparison: The absence of fluorine reduces lipophilicity, likely decreasing blood-brain barrier penetration. The hydrochloride salt enhances aqueous solubility but may alter pharmacokinetics.

Pyridine Derivatives

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (190750) Structure: Pyridine core with nitro and difluoropyrrolidine groups. Key Data: C₉H₈BrF₂N₃O₂ (MW 308.09 g/mol); 95% purity .

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine (190751)

  • Structure : Pyridine with amine and difluoropyrrolidine substituents.
  • Key Data : C₉H₁₀BrF₂N₃ (MW 278.11 g/mol) .
  • Comparison : The amine group offers nucleophilic sites for further functionalization, a feature absent in the target compound.

Structural and Physicochemical Properties

Compound Core Substituent Molecular Weight (g/mol) Key Features
Target Compound Pyrimidine 3,3-Difluoropyrrolidine 250.04 High lipophilicity (fluorine), moderate steric hindrance
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine Pyrimidine Trifluoromethoxy-phenoxy - Bulky substituent; potential for π-π stacking
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine HCl Pyrimidine Non-fluorinated pyrrolidine 263.55 Reduced lipophilicity; enhanced solubility via salt formation
190750 (Pyridine derivative) Pyridine 3,3-Difluoropyrrolidine + NO₂ 308.09 Nitro group enhances electrophilicity; pyridine core alters electronic density

Crystal Packing and Intermolecular Interactions

  • The pyrimidine derivative in forms intermolecular C–H···N and C–H···O bonds, creating a 1D chain structure . The target compound’s difluoropyrrolidine group may induce unique packing via F···H or F···F interactions, though direct crystallographic data is lacking.

Biological Activity

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.

This compound (CAS No. 494772-39-3) has the molecular formula C8H8BrF2N3C_8H_8BrF_2N_3 and a molecular weight of 264.07 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring and a 3,3-difluoropyrrolidin-1-yl group at the 2-position.

Synthesis Method:

  • Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and 3,3-difluoropyrrolidine.
  • Bromination: The pyrimidine ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).
  • Substitution Reaction: The brominated pyrimidine undergoes nucleophilic substitution with 3,3-difluoropyrrolidine in the presence of a base like potassium carbonate (K2CO3) to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. Detailed structure-activity relationship (SAR) studies are essential for identifying these interactions and understanding the compound's pharmacological profile.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown potent cytotoxicity against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound 16MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 16Colo-2050.01 ± 0.074
Compound 16A27800.12 ± 0.064

These results suggest that modifications in the chemical structure can lead to enhanced anticancer efficacy .

Antimicrobial Activity

The antimicrobial potential of related pyrimidines has also been explored, with various compounds exhibiting activity against multiple microbial strains such as E. coli, S. aureus, and K. pneumoniae. However, specific data on the antimicrobial efficacy of this compound remains limited and warrants further investigation .

Case Studies

Several studies have investigated the biological applications of pyrimidine derivatives:

  • Anticancer Studies: A series of pyrimidine-based compounds were tested for cytotoxicity against cancer cell lines, revealing that structural variations significantly impacted their effectiveness.
  • Enzyme Inhibition: Research has indicated that some pyrimidines act as inhibitors for phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .

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